(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene properties
(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene properties
An In-depth Technical Guide on (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene is a long-chain brominated triene that serves as a key synthetic intermediate, primarily in the preparation of isotopically labeled α-linolenic acid. Its structure, featuring a terminal bromine atom and three cis-configured double bonds, makes it a valuable building block in organic synthesis for introducing a C17 polyunsaturated chain. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the generation of molecular probes for biochemical and medical research. While direct biological activities of the title compound are not extensively documented, its utility in creating tools to study lipid metabolism and signaling pathways is of significant interest to the scientific community.
Core Properties
(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene is a colorless oil at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₉Br | [1][2] |
| Molecular Weight | 313.32 g/mol | [1][2] |
| CAS Number | 156559-07-8 | [1][2] |
| Physical Description | Colorless Oil | |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | |
| Storage Conditions | 2-8°C, Protected from air and light |
Synthesis and Application
The primary application of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene is as a precursor in the total synthesis of isotopically labeled fatty acids, such as [1-¹³C]-α-linolenic acid. These labeled compounds are indispensable tools for studying fatty acid metabolism, uptake, and the kinetics of enzymatic reactions in biological systems.
General Synthetic Approach for Labeled α-Linolenic Acid
The synthesis of isotopically labeled α-linolenic acid typically involves a coupling reaction between (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene and a labeled one-carbon synthon, followed by functional group manipulation. A generalized workflow is depicted below.
Caption: Generalized synthetic workflow for producing [1-¹³C]-α-linolenic acid.
Experimental Protocols
The subsequent coupling reaction to introduce the isotopic label is a critical step. For instance, the preparation of [1-¹³C]-labeled fatty acids can be achieved via the reaction of the Grignard reagent derived from the bromo-precursor with ¹³CO₂, or through the reaction with a labeled cyanide followed by hydrolysis.
Biological Relevance and Signaling Pathways
There is currently no direct evidence to suggest that (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene possesses significant biological activity itself. Its primary relevance to biological and pharmaceutical research lies in its role as a synthetic precursor. The isotopically labeled α-linolenic acid synthesized from this compound is a valuable tracer for studying a variety of biological processes.
α-Linolenic acid is an essential omega-3 fatty acid and a precursor to longer-chain polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These molecules are integral components of cell membranes and are precursors to signaling molecules such as eicosanoids and docosanoids, which are involved in inflammation, cardiovascular function, and neural health.
The use of labeled α-linolenic acid allows researchers to trace its metabolic fate and understand the regulation of these critical pathways.
Caption: Simplified metabolic pathway of α-linolenic acid.
Conclusion
(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene is a specialized chemical intermediate with significant utility in the field of lipid research. While it does not appear to have direct biological functions, its role in the synthesis of isotopically labeled essential fatty acids provides researchers with powerful tools to investigate complex biological pathways. The ability to trace the metabolism and signaling functions of α-linolenic acid and its derivatives is crucial for advancing our understanding of nutrition, inflammation, and the development of novel therapeutic strategies for a range of diseases. Further research into more efficient and scalable syntheses of this and similar compounds will continue to support progress in these critical areas of scientific inquiry.
